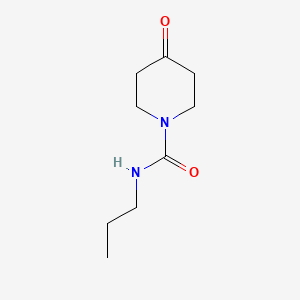

4-Oxo-N-propylpiperidine-1-carboxamide

Übersicht

Beschreibung

4-Oxo-N-propylpiperidine-1-carboxamide is a chemical compound belonging to the piperidine family Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-N-propylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with propyl isocyanate, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.

Reduction: Conversion of the oxo group to hydroxyl or amine groups.

Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

4-Oxo-N-propylpiperidine-1-carboxamide serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting neurological conditions, showcasing potential neuroprotective effects. The compound's structure allows for modifications that can enhance its biological activity, making it a valuable scaffold in drug design.

Case Study:

In one study, derivatives of piperidine, including this compound, were synthesized and evaluated for their potential as anti-inflammatory agents. The results indicated that modifications to the piperidine structure could significantly influence the anti-inflammatory activity, suggesting that similar strategies could be employed with this compound derivatives to optimize therapeutic effects .

Biological Research

Mechanism of Action:

The compound interacts with specific molecular targets within biological systems, modulating enzyme and receptor activities. This interaction is crucial for understanding its role in biological pathways and mechanisms, particularly those related to inflammation and neurodegeneration.

Research Findings:

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. For instance, derivatives were shown to effectively reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro . Such findings underscore the potential for developing new therapeutic agents based on this compound.

Chemical Synthesis

Synthetic Pathways:

The synthesis of this compound can be achieved through various methodologies, including cyclization reactions that yield high purity and yield rates. The compound's synthetic versatility makes it an attractive target for further chemical modifications aimed at enhancing its pharmacological properties .

Industrial Applications

Specialty Chemicals:

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties allow it to be integrated into formulations that require specific reactivity or stability under various conditions.

Wirkmechanismus

The mechanism of action of 4-Oxo-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic structure with a wide range of derivatives.

Piperine: An alkaloid with known antioxidant and anticancer properties.

Icaridin: A piperidine derivative used as an insect repellent

Uniqueness

4-Oxo-N-propylpiperidine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its oxo and propyl groups differentiate it from other piperidine derivatives, making it a valuable compound for various applications .

Eigenschaften

IUPAC Name |

4-oxo-N-propylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-5-10-9(13)11-6-3-8(12)4-7-11/h2-7H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRPODLYJHQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561793 | |

| Record name | 4-Oxo-N-propylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89805-08-3 | |

| Record name | 4-Oxo-N-propylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.